molecular formula C26H24BrN3O6 B12014657 4-BR-2-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate CAS No. 769149-73-7

4-BR-2-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

Cat. No.: B12014657
CAS No.: 769149-73-7
M. Wt: 554.4 g/mol
InChI Key: XLLLVLJKYCWAJD-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-BR-2-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

4-BR-2-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-BR-2-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BR-2-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-BR-2-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and applications

Properties

CAS No.

769149-73-7

Molecular Formula

C26H24BrN3O6

Molecular Weight

554.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C26H24BrN3O6/c1-4-16-5-9-20(10-6-16)29-24(31)25(32)30-28-15-18-13-19(27)8-12-21(18)36-26(33)17-7-11-22(34-2)23(14-17)35-3/h5-15H,4H2,1-3H3,(H,29,31)(H,30,32)/b28-15+

InChI Key

XLLLVLJKYCWAJD-RWPZCVJISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.